
Denopamine
Overview
Description
Denopamine, chemically known as (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is an orally active, selective β1-adrenoceptor agonist with partial agonist properties. It is primarily used for the treatment of congestive heart failure (CHF) due to its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate or myocardial oxygen consumption . This compound exhibits approximately 1/60–1/300 the potency of isoprenaline (a non-selective β-agonist) in increasing cardiac contractility across species such as monkeys, pigs, cats, and rats . Its selectivity for β1-adrenoceptors over β2-adrenoceptors has been confirmed in studies showing a 7-fold higher affinity for human β1-adrenoceptors and minimal β2 activity . Additionally, this compound demonstrates unique anti-inflammatory properties, such as suppressing tumor necrosis factor-alpha (TNF-α) production in heart tissues, which may contribute to its therapeutic efficacy in viral myocarditis-induced CHF .
Preparation Methods
Catalytic Asymmetric Hydrogenation Methods
Early Developments in Chiral Catalysis
The foundational work by Corey et al. (1991) established a catalytic enantioselective synthesis of denopamine using a chiral oxazaborolidine catalyst. This method involved the asymmetric reduction of a prochiral ketone intermediate, achieving moderate enantiomeric excess (ee) of 80–85%. While groundbreaking, the reliance on stoichiometric boron reagents limited scalability and economic viability.
Iridium-Catalyzed Asymmetric Hydrogenation
A significant advancement emerged in 2021 with the development of a kilogram-scale synthesis using an iridium/(R)-2-amino-2'-hydroxy-1,1'-binaphthyl monophosphine (Ir/f-amphox) catalyst. This two-step process begins with the condensation of 4-hydroxyphenylacetone with 3,4-dimethoxyphenethylamine, followed by asymmetric hydrogenation under 50 atm H₂ at 60°C. With a substrate-to-catalyst (S/C) ratio of 20,000, the method achieves >99.9% ee and 70% overall yield after crystallization (Table 1).
Table 1: Key Parameters for Ir/f-Amphox-Catalyzed this compound Synthesis
Parameter | Value |
---|---|
Catalyst Loading (S/C) | 20,000 |
Hydrogen Pressure | 50 atm |
Temperature | 60°C |
Reaction Time | 24 hours |
Overall Yield | 70% |
Enantiomeric Excess | >99.9% |
This method’s scalability was demonstrated at a 500 g scale, underscoring its industrial applicability.
Enzymatic and Biocatalytic Approaches
Daucus carota-Mediated Asymmetric Reduction
Yadav et al. (2002) pioneered the use of Daucus carota root enzymes for the asymmetric reduction of α-azidoarylketones to (R)-2-azido-1-arylethanols, precursors to this compound. Under aqueous conditions at 25°C, the reduction proceeds with 94% ee and 82% yield, offering an eco-friendly alternative to metal catalysis.
Pseudomonas lipase G6 in Epoxide Synthesis
Kuladip Sarma et al. (2007) utilized Pseudomonas lipase G6 to synthesize chiral epoxides from styrene derivatives, which were subsequently converted to this compound via epoxide ring-opening. This method achieved 88% ee but required multiple purification steps, limiting its practicality for large-scale production.
Industrial-Scale Synthesis and Process Optimization
Kilogram-Scale Production
The Ir/f-amphox method’s pilot-scale validation (500 g) highlighted its robustness, with consistent ee (>99.9%) and yield (70%) across batches. Critical to this success was the crystallization step, which removed residual impurities and ensured pharmaceutical-grade purity.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of this compound Synthesis Methods
The Ir/f-amphox method outperforms others in ee and scalability, though enzymatic routes offer greener profiles.
Resolution Techniques and Chiral Purity Control
Kinetic Resolution via Enzymatic Hydrolysis
Goswami et al. (2002) resolved racemic this compound intermediates using Candida antarctica lipase, achieving 98% ee but with a maximum theoretical yield of 50% due to the inherent limitations of kinetic resolution.
Chiral Inversion Studies
Fujisawa et al. (2025) identified chiral inversion in this compound suspensions using HPLC with a β-cyclodextrin column. Under aqueous conditions at 55°C, up to 5% racemization occurred, necessitating strict control of formulation pH and temperature.
Chemical Reactions Analysis
Denopamine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Congestive Heart Failure
Denopamine has been studied extensively in the context of congestive heart failure. In animal models, it has demonstrated significant improvements in survival rates and myocardial health. For instance, a study involving DBA/2 mice with viral myocarditis showed that treatment with this compound led to a survival rate of 56% compared to 20% in control groups . This suggests that this compound may exert beneficial effects through both inotropic support and modulation of inflammatory responses.
Angina Pectoris
This compound is particularly effective for patients with refractory vasospastic angina pectoris—cases where traditional treatments such as nitrates or calcium channel blockers fail. A documented case study reported that a 71-year-old male patient experienced complete relief from angina attacks after being treated solely with this compound for three months, following unsuccessful attempts with other medications . This highlights this compound's potential as a standalone therapy in challenging cases.
Pulmonary Edema
This compound has also been indicated for clearing pulmonary edema due to its vasodilatory properties. By enhancing cardiac output and reducing systemic vascular resistance, it can alleviate symptoms associated with fluid overload in heart failure patients .
Case Studies
In Vitro Studies
In vitro studies have shown that this compound reduces TNF-alpha production in murine spleen cells exposed to lipopolysaccharides, indicating its potential anti-inflammatory properties . This effect may contribute to its therapeutic benefits in heart failure by mitigating inflammatory damage to cardiac tissues.
In Vivo Studies
In vivo experiments have confirmed that this compound not only improves cardiac function but also positively impacts survival rates in models of heart failure induced by viral infections or other stressors . These findings reinforce the drug's role as an important therapeutic agent in cardiology.
Mechanism of Action
Denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors on cardiac cells . This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, resulting in a positive inotropic effect . This mechanism helps improve heart function in patients with heart failure or angina.
Comparison with Similar Compounds
Pharmacodynamic and Receptor Selectivity Profiles
Table 1: Key Pharmacodynamic Parameters of Denopamine and Comparators
Key Findings:
Intrinsic Activity: this compound (83% intrinsic activity in papillary muscle) and xamoterol (28%) are partial β1-agonists, whereas T-0509 (99%) and isoprenaline (100%) are full agonists . this compound’s higher intrinsic activity compared to xamoterol explains its superior clinical efficacy in CHF .
Receptor Selectivity: this compound shows 7-fold selectivity for β1 over β2 receptors, while xamoterol has weaker β1 antagonism in tracheal tissues (pA2 = 6.25 vs. This compound’s 5.39) . T-0509, a catechol derivative of this compound, retains β1 selectivity but acts as a full agonist, enabling potent cardiac stimulation without tracheal effects .
Functional Antagonism: this compound and xamoterol exhibit β2-antagonist activity in guinea pig trachea (pA2 = 5.39 and 6.25, respectively), which may limit off-target effects in the lungs .
Clinical and Therapeutic Differentiation
Table 2: Clinical Outcomes and Adverse Effects
Key Findings:
Cardiac vs. Respiratory Effects: this compound increases alveolar fluid clearance in rat and guinea pig lungs (similar to isoproterenol) via β1-mediated cAMP elevation but lacks β2-mediated bronchodilation . In contrast, terbutaline (β2-selective) and isoprenaline (non-selective) induce bronchodilation but pose risks of tachycardia or hypotension .
Safety in CHF: this compound’s partial agonism reduces desensitization and receptor downregulation compared to full agonists like isoprenaline, enabling sustained therapeutic effects . Xamoterol’s lower intrinsic activity may exacerbate arrhythmias in severe CHF, limiting its utility .
Mechanistic and Species-Specific Differences
- Species Variability: In guinea pigs, this compound lacks tracheal relaxation but inhibits M2 muscarinic receptor-dependent airway contractions, a mechanism absent in β2-agonists like terbutaline .
- Metabolism: this compound undergoes glucuronidation and sulfation in rats and dogs, with minimal demethylation, contrasting with human metabolism where demethylation is prominent .
Biological Activity
Denopamine is a selective beta1-adrenergic agonist that has garnered attention for its therapeutic potential, particularly in cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily acts as a beta1-adrenergic receptor agonist, leading to increased myocardial contractility and heart rate. It is distinct from other sympathomimetics due to its selective action, which minimizes adverse effects commonly associated with non-selective agents. The compound has been shown to exert anti-inflammatory effects by suppressing the production of tumor necrosis factor-alpha (TNF-alpha), particularly in models of viral myocarditis .
Pharmacological Effects
Positive Inotropic Effects : this compound enhances cardiac output by increasing the force of myocardial contraction without significantly raising peripheral vascular resistance. This characteristic makes it a valuable agent in treating heart failure .
Anti-Inflammatory Properties : Research indicates that this compound can reduce TNF-alpha levels in heart tissue, contributing to improved survival rates in animal models of congestive heart failure (CHF) .
Vasodilatory Effects : this compound also exhibits vasodilatory properties, which can be beneficial in conditions like variant angina pectoris where traditional treatments may fail .
Study 1: Effects on Congestive Heart Failure
In a murine model of CHF induced by viral myocarditis, this compound was administered at a dose of 14 micromol/kg daily. Results indicated a significant improvement in survival rates (56% survival in treated mice vs. 20% in controls) and a reduction in myocardial lesions. TNF-alpha levels were notably lower in treated mice (66.5 ± 7.5 pg/mg) compared to controls (113.5 ± 15.1 pg/mg) .
Study 2: Efficacy in Variant Angina
A clinical observation documented nine cases of patients with vasospastic angina pectoris unresponsive to conventional treatments who experienced symptom relief with this compound. This highlights its potential role as an alternative therapeutic option for refractory cases .
Data Tables
The following table summarizes key findings from studies on this compound's biological activity:
Study | Model | Dosage | Outcome |
---|---|---|---|
Murine CHF Model | Viral myocarditis | 14 micromol/kg | Improved survival (56% vs 20%) |
TNF-alpha Production | In vitro (spleen cells) | N/A | Reduced TNF-alpha levels significantly |
Variant Angina Case Studies | Clinical observations | N/A | Symptom relief in 9 refractory cases |
Q & A
Basic Research Questions
Q. What experimental models are standard for evaluating Denopamine’s β1-adrenergic agonist activity in cardiac tissues?
Researchers commonly use isolated guinea pig ventricular papillary muscles and right atria to assess this compound’s inotropic (contractile force) and chronotropic (heart rate) effects. These tissues enable precise measurement of concentration-response relationships and intrinsic activity via agonists like isoprenaline as a reference . For developmental studies, chick embryonic hearts are employed due to their similarity to human cardiac development, allowing observation of dose-dependent heart rate changes and arrhythmias .
Q. How can researchers assess this compound’s selectivity for β1-adrenoceptors over other adrenergic subtypes?
Tissue-specific assays are critical. For example:
- In guinea pig trachea (rich in β2-adrenoceptors), this compound shows no relaxant effects, confirming β1 selectivity .
- Antagonist pretreatment (e.g., phentolamine for α-receptors) in isolated tissues helps isolate β1-mediated responses. Schild plot analysis using selective antagonists (e.g., CGP 20712A for β1) quantifies receptor affinity (pA2 values) and validates selectivity .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent inotropic effects?
Data from concentration-response curves (CRCs) should be normalized to maximal responses (e.g., isoprenaline = 100%). Use unpaired Student’s t-tests for pairwise comparisons or one-way ANOVA with post-hoc tests (e.g., Scheffe’s test) for multi-group analyses. pD2 values (-log[EC50]) quantify potency, while intrinsic activity (e.g., this compound’s 82.8% vs. isoprenaline’s 100%) highlights partial agonism .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy as a partial vs. full β1-adrenoceptor agonist?
Discrepancies arise from tissue-specific receptor states or methodological differences. Key approaches include:
- Comparing pA2 (antagonist affinity) and pD2 (agonist potency) values in Schild plots. A linear regression slope near unity (e.g., 1.06 for this compound in guinea pig atria) confirms competitive antagonism and validates partial agonism .
- Normalizing CRCs to account for baseline shifts in tissues with intrinsic activity (e.g., right atria with spontaneous beating) .
- Cross-referencing studies using full agonists (e.g., T-0509) to contextualize this compound’s lower maximal efficacy .
Q. What methodologies address this compound’s biphasic antagonism in mixed β1/β2-adrenoceptor systems?
In tissues with dual β-subtypes (e.g., canine ventricle), biphasic responses can occur. Strategies include:
- Using subtype-selective agonists/antagonists (e.g., T-0509 for β1, ICI 118551 for β2) to isolate contributions .
- Measuring cyclic AMP levels alongside contractility to correlate receptor activation with downstream signaling .
Q. How can chiral HPLC methods improve the reliability of this compound studies in formulation stability?
this compound’s (R)-enantiomer is the active form. Chiral HPLC with cyclodextrin-based stationary phases resolves enantiomers and detects photodegradation or thermal inversion. Key parameters:
- Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid.
- Detection: UV at 220 nm for optimal sensitivity.
- Validation: Stress testing under light/heat to establish storage guidelines for lab-made solutions .
Q. Methodological Notes
- Concentration-Response Curve Design : Include 6–10 concentrations (e.g., 10^−9 to 10^−4 M) to capture full sigmoidal curves. Normalize responses to internal controls (e.g., isoprenaline’s maximum) .
- Schild Plot Analysis : Plot log(dose ratio − 1) vs. antagonist concentration. A slope ≠1 suggests non-competitive interactions .
- Ethical and Technical Replicates : Use n ≥ 6 biological replicates for isolated tissues; chick embryo studies require ≥10 embryos per group to account for developmental variability .
Properties
IUPAC Name |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSBBVZJABQOSG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045800 | |
Record name | Denopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71771-90-9 | |
Record name | Denopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denopamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R(-)-Denopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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